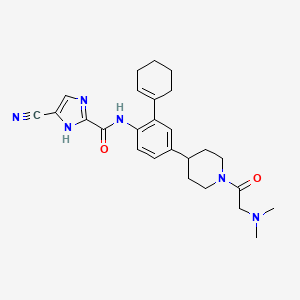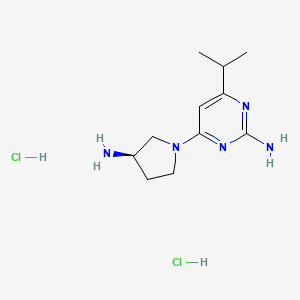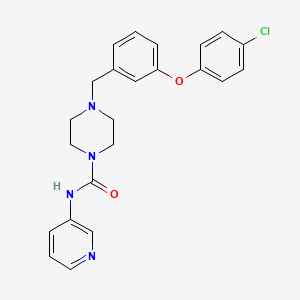
6H-Dibenzo(b,d)pyran, 3-(1,1-dimethylhexyl)-6a,7,8,10a-tetrahydro-1-methoxy-6,6,9-trimethyl-, (6aR,10aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH-229 is a synthetic cannabinoid that belongs to the aminoalkylindole family. It was developed by Professor John William Huffman and his team as part of their research into the endocannabinoid system and cannabinoid receptors. JWH-229 is known for its high selectivity towards the cannabinoid receptor type-2 (CB2) over the cannabinoid receptor type-1 (CB1), making it a valuable compound for scientific research .
Scientific Research Applications
JWH-229 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of synthetic cannabinoids and their interactions with cannabinoid receptors.
Biology: Helps in understanding the role of CB2 receptors in various physiological processes, including immune response and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, inflammation, and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH-229 involves the condensation of 5-(1,1-dimethylhexyl)resorcinol with (1S,4R)-4-isopropenyl-1-methyl-2-cyclohexenol under acidic conditions to form a tetrahydrocannabinol derivative. The phenolic hydroxyl group of this derivative is then alkylated using iodomethane in the presence of sodium hydroxide to produce the target methyl ether .
Industrial Production Methods
While specific industrial production methods for JWH-229 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
JWH-229 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring or the alkyl side chains, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can modify the double bonds within the molecule, potentially altering its binding affinity and activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenated reagents such as iodomethane or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of JWH-229. These derivatives can have different pharmacological properties and binding affinities towards cannabinoid receptors.
Mechanism of Action
JWH-229 exerts its effects by binding to cannabinoid receptors, primarily the CB2 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB2 receptors is associated with anti-inflammatory and immunomodulatory effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with high affinity for CB1 and CB2 receptors but less selectivity for CB2.
JWH-122: Similar to JWH-018 but with a higher selectivity for CB2 receptors.
JWH-210: Known for its high potency and selectivity towards CB2 receptors.
Uniqueness of JWH-229
JWH-229 is unique due to its high selectivity for the CB2 receptor over the CB1 receptor, with a selectivity ratio of approximately 174:1. This makes it particularly valuable for research focused on CB2 receptor-mediated effects without the psychoactive effects associated with CB1 receptor activation .
properties
CAS RN |
832111-99-6 |
|---|---|
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methylheptan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene |
InChI |
InChI=1S/C25H38O2/c1-8-9-10-13-24(3,4)18-15-21(26-7)23-19-14-17(2)11-12-20(19)25(5,6)27-22(23)16-18/h14-16,19-20H,8-13H2,1-7H3/t19-,20-/m1/s1 |
InChI Key |
PUBXDTLETUTKIJ-WOJBJXKFSA-N |
Isomeric SMILES |
CCCCCC(C)(C)C1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC |
SMILES |
CC1=C[C@@]2([H])C3=C(OC)C=C(C(C)(C)CCCCC)C=C3OC(C)(C)[C@]2([H])CC1 |
Canonical SMILES |
CCCCCC(C)(C)C1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JWH-229; JWH 229; JWH229 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)


![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)


